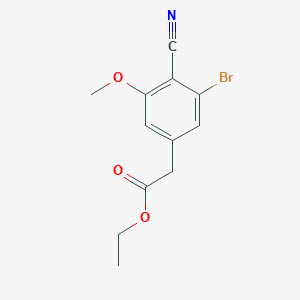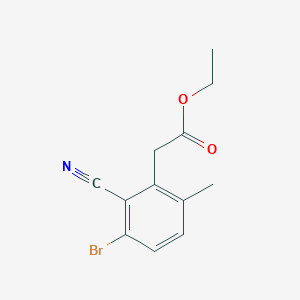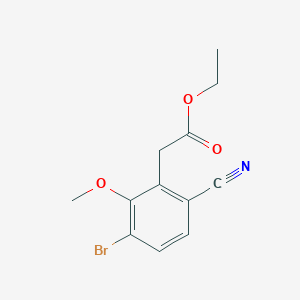
6-alkynyl Fucose
Übersicht
Beschreibung
6-Alkynyl Fucose is a widely used fucosylation probe . It is a tool in the study of protein O-fucosylation . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
6-Alkynyl Fucose is used to metabolically label mammalian cells with modified fucose, which incorporates a bioorthogonal group into cell membrane glycoproteins . This enables the characterization of cell-surface fucose interactome . Copper-catalyzed click chemistry is used to conjugate a proximity labeling probe, azido-FeBABE .Molecular Structure Analysis
The chemical formula of 6-Alkynyl Fucose is C7H10O5 . Its exact mass is 174.05 and its molecular weight is 174.150 . The elemental analysis shows that it contains Carbon (48.28%), Hydrogen (5.79%), and Oxygen (45.93%) .Chemical Reactions Analysis
6-Alkynyl Fucose can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Following the addition of hydrogen peroxide (H2O2), the fucose-azido-FeBABE catalyzes the formation of hydroxyl radicals .Physical And Chemical Properties Analysis
6-Alkynyl Fucose is a solid substance . It is colorless to off-white . It has a molecular weight of 342.30 .Wissenschaftliche Forschungsanwendungen
Inhibition of Cellular Fucosylation
6-alkynyl fucose (6-Alk-Fuc) is recognized as a potent inhibitor of cellular fucosylation. Its primary action mechanism involves depleting cellular GDP-Fucose and targeting GDP-Fucose synthase. In studies, 6-Alk-Fuc demonstrated higher potency than other known inhibitors, like 2-fluoro-fucose, in inhibiting hepatoma cell migration and invasion (Kizuka et al., 2017).
Glycan Imaging and Biomarker Discovery
6-Alkynyl fucose analogs are utilized as probes for efficient labeling and detection of fucose, a terminal sugar in glycoconjugates. These analogs have shown high labeling efficiency and low cytotoxicity, making them valuable in glycobiology research and clinical applications for biomarker discovery (Kizuka et al., 2016).
Visualization of Glycoconjugates
Alkynyl sugar analogs, including 6-alkynyl fucose, facilitate the labeling and visualization of glycoconjugates in cells. They are incorporated into cellular glycans and enable the tracking of glycan localization, trafficking, and dynamics. This application is significant in studying the molecular basis of aberrant glycosylation in cancer and other pathological processes (Hsu et al., 2007).
Bioorthogonal Analog for O-Fucosylation Studies
6-alkynyl fucose serves as a bioorthogonal analog for studying O-fucosylation of specific protein repeats by protein O-fucosyltransferases. It enables tagging and detection of modified proteins, aiding in understanding the role of O-fucosylation in various biological processes, including embryonic development (Al-Shareffi et al., 2013).
Differential Labeling of Glycoproteins
Different alkynyl fucose analogs, including 6-alkynyl fucose, exhibit varying efficiencies in labeling cellular glycans and specific proteins. This differential labeling provides insights into the utilization of these analogs by various enzymes in the biosynthetic pathway of fucosylated glycans (Ma et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R)-4,5,6-triacetyloxy-2-ethynyloxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O9/c1-6-11-12(20-7(2)16)13(21-8(3)17)14(22-9(4)18)15(24-11)23-10(5)19/h1,11-15H,2-5H3/t11-,12+,13+,14-,15?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDSJNFPNWVBGX-GVLTWOEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-alkynyl Fucose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






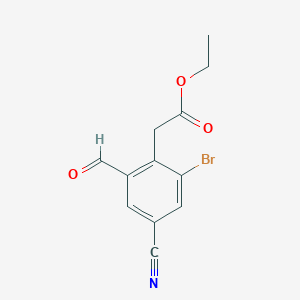

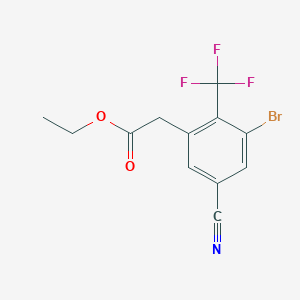
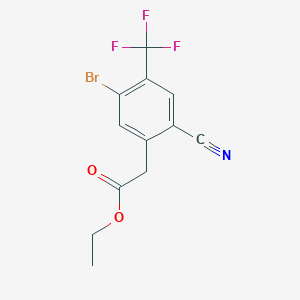
![2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1413986.png)
![Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1413987.png)

